molecular formula C30H40O2 B14368849 2-Hexadecylanthracene-9,10-dione CAS No. 92415-27-5

2-Hexadecylanthracene-9,10-dione

Cat. No.: B14368849
CAS No.: 92415-27-5
M. Wt: 432.6 g/mol
InChI Key: YZELNYUINYRAJG-UHFFFAOYSA-N
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Description

2-Hexadecylanthracene-9,10-dione is a derivative of anthracene, specifically substituted at the 9 and 10 positions with a hexadecyl group. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with hexadecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane .

Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylanthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hexadecylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexadecylanthracene-9,10-dione involves its interaction with molecular targets through its aromatic and hydrophobic properties. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

    Anthracene-9,10-dione: A simpler derivative without the hexadecyl substitution.

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.

    2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors.

Uniqueness: 2-Hexadecylanthracene-9,10-dione is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

92415-27-5

Molecular Formula

C30H40O2

Molecular Weight

432.6 g/mol

IUPAC Name

2-hexadecylanthracene-9,10-dione

InChI

InChI=1S/C30H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-27-28(23-24)30(32)26-20-17-16-19-25(26)29(27)31/h16-17,19-23H,2-15,18H2,1H3

InChI Key

YZELNYUINYRAJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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